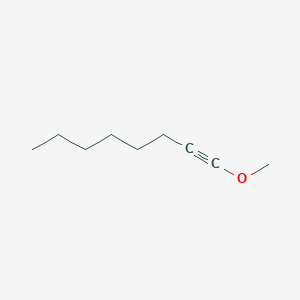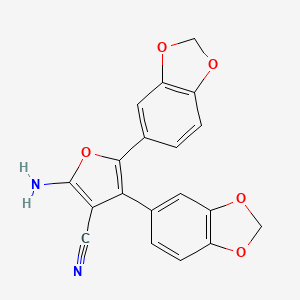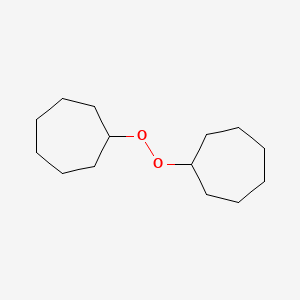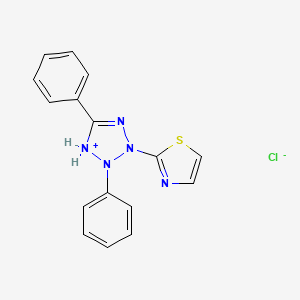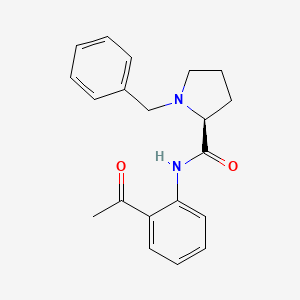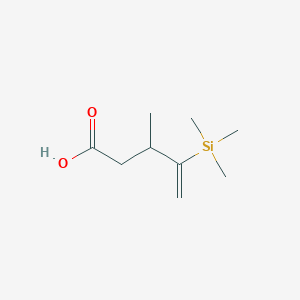
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is an organic compound with the molecular formula C9H18O2Si It is a derivative of pentenoic acid, featuring a trimethylsilyl group attached to the fourth carbon of the pentenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid can be synthesized through a multi-step processThe reaction conditions typically involve heating the reactants in the presence of a base such as sodium bis(trimethylsilyl)amide and using allyl iodide as the pentene donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-(trimethylsilyl)pent-4-enoic acid exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic addition and elimination reactions, facilitated by the presence of the trimethylsilyl group.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-pentenoic acid: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
(2R)-2-Methylpent-4-enoic acid: Similar structure but with different stereochemistry, affecting its reactivity and applications.
4-Methyl-3-pentenoic acid: Another structural isomer with distinct properties and uses.
Uniqueness
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
84453-86-1 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
3-methyl-4-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C9H18O2Si/c1-7(6-9(10)11)8(2)12(3,4)5/h7H,2,6H2,1,3-5H3,(H,10,11) |
Clave InChI |
SOTCGIVRYIFZRK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
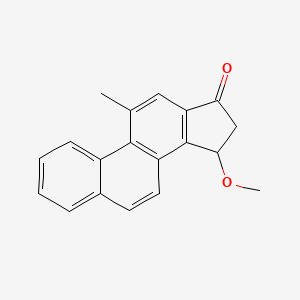
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
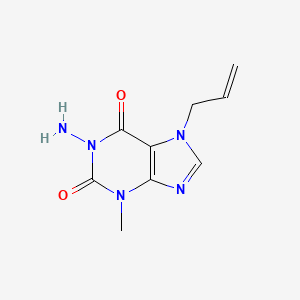
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)

![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
